1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione
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Overview
Description
1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione typically involves the condensation of 4-methoxyaniline with anthranilic acid, followed by cyclization and thionation. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid. The final thionation step can be achieved using reagents like phosphorus pentasulfide or Lawesson’s reagent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or further to a hydroquinazoline derivative using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thione moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydroquinazoline derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer research, it has been shown to inhibit specific kinases and signaling pathways that are crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1H-imidazole: Known for its antibacterial activity.
1-(4-Methoxyphenyl)-3-hydroxy-1H-pyrazole: Studied for its potential anti-inflammatory properties.
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole: Investigated for its anticancer activity.
Uniqueness: 1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione stands out due to its unique combination of a quinazoline core and a thione moiety, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
90070-93-2 |
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Molecular Formula |
C15H14N2OS |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2,3-dihydroquinazoline-4-thione |
InChI |
InChI=1S/C15H14N2OS/c1-18-12-8-6-11(7-9-12)17-10-16-15(19)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,16,19) |
InChI Key |
KUFJODLAOQOXTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CNC(=S)C3=CC=CC=C32 |
Origin of Product |
United States |
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